Gly-His-Lys acetate salt

描述

Discovery and Endogenous Presence of Gly-His-Lys

The journey of Gly-His-Lys in scientific research began in the 1970s. Initially identified as a growth-modulating factor in human plasma, this small peptide was observed to influence a wide array of cellular responses, from stimulating growth and differentiation to, in some contexts, exhibiting toxicity. dtu.dk It is naturally present in the human body, found in plasma at concentrations of approximately 200 ng/mL, where it is associated with albumin and α-globulin. sigmaaldrich.comnih.govmdpi.com The concentration of this tripeptide has been noted to decline with age.

Subsequent research has established that Gly-His-Lys is released from extracellular matrix proteins, particularly in response to tissue injury, highlighting its role as an endogenous molecule involved in the body's natural repair mechanisms. nih.gov Its presence has also been detected in other bodily fluids, including saliva and urine. ambiopharm.com

Tripeptide Composition and Fundamental Biological Activities

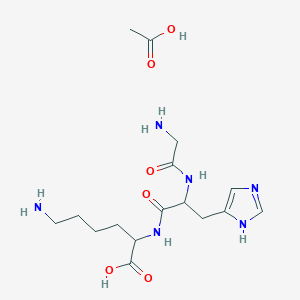

Gly-His-Lys is a tripeptide composed of the amino acids glycine (B1666218), L-histidine, and L-lysine in sequence. broadpharm.comugap.frresearchgate.net A pivotal aspect of its biological function is its high affinity for copper(II) ions, with which it readily forms a complex known as GHK-Cu. dtu.dk This ability to bind and modulate copper levels is a key determinant of its activity, as copper is an essential cofactor for numerous enzymatic processes, including those involved in collagen synthesis and antioxidant defense. sigmaaldrich.com

The biological activities of Gly-His-Lys, often studied in its copper-bound form (GHK-Cu), are multifaceted and significant. Research has illuminated its involvement in:

Wound Healing and Tissue Regeneration: GHK has demonstrated a remarkable capacity to promote wound healing. ambiopharm.com Studies have shown it can stimulate the production of essential extracellular matrix components like collagen and elastin (B1584352), which are crucial for skin repair. scbt.com It also supports the formation of new blood vessels (angiogenesis), a critical step in tissue regeneration. ambiopharm.comscbt.com

Anti-Inflammatory and Antioxidant Effects: The tripeptide exhibits anti-inflammatory properties. For instance, both GHK and its copper complex have been shown to decrease the secretion of the pro-inflammatory cytokine IL-6 in human dermal fibroblasts. ugap.frnih.gov Furthermore, GHK acts as an antioxidant, capable of quenching toxic byproducts of lipid peroxidation and reducing oxidative stress. sigmaaldrich.comnih.gov

Gene Modulation: More recent investigations have revealed that GHK can modulate the expression of a large number of human genes, often reversing gene expression to a state associated with better health. ambiopharm.com This broad-acting genetic influence may underpin its diverse range of observed biological effects.

Table 1: Summary of Key Biological Activities of Gly-His-Lys

| Biological Activity | Research Findings |

|---|---|

| Wound Healing | Stimulates collagen and glycosaminoglycan synthesis, promotes angiogenesis. ambiopharm.com |

| Skin Regeneration | Enhances skin elasticity, density, and firmness; reduces fine lines and wrinkles. broadpharm.com |

| Anti-Inflammatory | Decreases secretion of pro-inflammatory cytokines like TNF-α and IL-6. ugap.frnih.gov |

| Antioxidant | Quenches harmful free radicals and byproducts of lipid peroxidation. sigmaaldrich.comnih.gov |

| Gene Regulation | Modulates the expression of numerous genes, often restoring a healthier expression profile. ambiopharm.com |

Significance of Acetate (B1210297) Salt Formulation in Research

In the context of scientific research, peptides are often synthesized and purified, resulting in a salt form. The choice of the counter-ion is a critical consideration that can impact the peptide's stability, solubility, and suitability for various experimental models. For Gly-His-Lys, the acetate salt is a commonly used and preferred formulation for several reasons.

Peptides purified using techniques like reverse-phase high-performance liquid chromatography (HPLC) often end up as trifluoroacetate (B77799) (TFA) salts. ambiopharm.com However, TFA can exhibit toxicity in cellular studies, potentially confounding experimental results. nih.govgtpeptide.com The acetate salt of Gly-His-Lys is considered more biocompatible and is often preferred for in vitro and in vivo research. nih.govresearchgate.net This makes it a more reliable choice for cell culture experiments, where the direct effects of the peptide are being investigated without interference from the counter-ion. gtpeptide.com

The acetate salt form can also influence the physical properties of the peptide. It has been noted that acetate salts can result in a better lyophilizate cake—the freeze-dried peptide product—compared to the often "fluffy" and difficult-to-handle peptides resulting from TFA salts. ambiopharm.com Furthermore, the acetate counter-ion is sufficiently volatile, allowing for the removal of excess acetic acid during the lyophilization process. researchgate.net

The use of Gly-His-Lys acetate salt is well-documented in various research applications, including:

As a component in cell culture media for growing specific cell lines, such as Fischer rat thyroid follicular cells. sigmaaldrich.comsigmaaldrich.com

In studies investigating its effect on cytokine production in human normal fibroblast cell lines, both individually and as a complex with copper. sigmaaldrich.com

As a model peptide in analytical chemistry separation studies. sigmaaldrich.com

Table 2: Comparison of Common Peptide Salt Forms in Research

| Salt Form | Advantages in Research | Disadvantages in Research |

|---|---|---|

| Acetate (AC) | Low biotoxicity, suitable for cell experiments and in vivo studies. researchgate.netgtpeptide.com Generally good for creating a stable lyophilized product. ambiopharm.com | Can be unstable with certain peptide sequences. gtpeptide.com |

| Trifluoroacetate (TFA) | Commonly produced after HPLC purification. ambiopharm.com | Can be toxic to cells, potentially interfering with biological assays. nih.govgtpeptide.com May induce undesirable immune responses. ambiopharm.com |

| Hydrochloride (HCl) | May offer better stability for peptides with certain residues (e.g., free sulfhydryl groups). ambiopharm.comambiopharm.com | Less commonly selected. gtpeptide.com |

Structure

3D Structure of Parent

属性

IUPAC Name |

acetic acid;6-amino-2-[[2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N6O4.C2H4O2/c15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;1-2(3)4/h7-8,10-11H,1-6,15-16H2,(H,17,18)(H,19,21)(H,20,22)(H,23,24);1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGNUTAFMLGJBGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N6O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanisms of Action and Molecular Interactions of Gly His Lys

Copper(II) Ion Binding and Tripeptide-Copper Complex Formation

Gly-His-Lys, often referred to as GHK, demonstrates a strong and specific affinity for copper(II) ions. sigmaaldrich.com The formation of the Gly-His-Lys-Cu(II) (GHK-Cu) complex is central to many of its biological functions. peptidesciences.com The peptide sequence itself, particularly the glycine (B1666218) and histidine residues, plays a major role in the binding of copper. wikipedia.org The resulting complex has a distinct square-pyramidal coordination geometry, which is crucial for its activity. nih.gov This ability to bind copper is not merely a passive interaction; it is a dynamic process that has significant downstream effects on copper homeostasis and enzymatic functions.

The interaction between GHK and copper(II) is characterized by a very high affinity. Thermodynamic studies using isothermal titration calorimetry (ITC) have quantified the energetics of this binding. At a physiological pH of 7.4, GHK binds Cu(II) in a 1:1 stoichiometry. nih.gov These studies have determined a conditional dissociation constant (Kd) for the GHK-Cu(II) complex to be approximately 7.0 ± 1.0 × 10⁻¹⁴ M. nih.govnih.govresearchgate.net Another study reported a similar high-affinity Kd value of 240 fM (2.4 x 10⁻¹³ M). oup.comoup.com

The binding process is thermodynamically favorable, with distinct enthalpic and entropic contributions. For GHK, the binding to Cu(II) is characterized by a significant enthalpic contribution. nih.govresearchgate.net Kinetic studies using fast mixing techniques reveal that the formation of the final complex from intermediate complexes occurs rapidly, with reaction half-times in the millisecond range (e.g., 97 ms). oup.comoup.com

Table 1: Thermodynamic Parameters for GHK-Cu(II) Binding

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Stoichiometry (GHK:Cu(II)) | 1:1 | pH 7.4 | nih.gov |

| Conditional Dissociation Constant (Kd) | 7.0 ± 1.0 × 10⁻¹⁴ M | pH 7.4 | nih.govnih.govresearchgate.net |

| Conditional Dissociation Constant (Kd) | 240 fM (2.4 x 10⁻¹³ M) | pH 7.4 | oup.comoup.com |

| Thermodynamic Driver | Primarily enthalpic | pH 7.4 | nih.govresearchgate.net |

The high affinity of GHK for copper allows it to modulate the uptake of copper into cells. sigmaaldrich.com By forming a complex, GHK can act as a carrier, transporting copper and influencing its distribution within biological systems. youtube.com This function is particularly important given that copper, while essential, can be toxic when present in excess as a free ion due to its ability to participate in the generation of reactive oxygen species (ROS). nih.gov The GHK peptide can prevent this copper-mediated ROS production by sequestering the ion. nih.govresearchgate.net In culture systems, GHK and transition metals like copper can work synergistically to influence cell growth and adhesion, suggesting that GHK-metal complexes are the biologically active form that interacts with cells. nih.gov

Copper is a critical cofactor for a variety of enzymes, known as cuproenzymes, which are involved in essential biochemical reactions. wikipedia.org By modulating copper availability, the GHK-Cu complex plays a crucial role in the function of these enzymes. peptidesciences.com

Key cuproenzymes influenced by copper availability include:

Superoxide (B77818) Dismutase (SOD): An essential antioxidant enzyme that neutralizes harmful free radicals. Copper is required for its activity. peptidesciences.com GHK-Cu has been shown to increase SOD activity. nih.gov

Lysyl Oxidase: An enzyme vital for the cross-linking of collagen and elastin (B1584352), which are essential components of the extracellular matrix. wikipedia.org

Cytochrome c Oxidase: A key enzyme in cellular respiration. wikipedia.org

Tyrosinase: Involved in the production of melanin. wikipedia.org

Furthermore, GHK-Cu can modulate the activity of matrix metalloproteinases (MMPs), which are enzymes that degrade extracellular matrix proteins like collagen. peptidesciences.comwikipedia.org By influencing the balance between MMPs and their inhibitors (TIMPs), GHK-Cu contributes to the regulation of tissue remodeling and repair. nih.gov

Gene Expression Modulation by Gly-His-Lys

Recent research has revealed that GHK, both in its free form and as a copper complex, can modulate the expression of a large number of human genes. wikipedia.org This ability to influence the transcriptome—the complete set of RNA transcripts in a cell—is a key mechanism behind its wide-ranging biological effects.

Transcriptomic studies, which profile gene expression on a large scale, have been employed to understand the effects of GHK on various cell types. researchgate.netnih.gov For example, gene expression analysis in human breast cancer (MCF7) and prostate cancer (PC3) cells treated with GHK-Cu has identified significant changes in genes related to critical cellular processes. researchgate.net

Gene network analysis, a method used to understand the complex interactions between genes, has shown that GHK can influence entire networks of interconnected genes. researchgate.net These analyses help to identify key "hub" genes that are central to the changes observed. For instance, studies have demonstrated GHK's impact on genes related to DNA repair and cell cycle regulation. researchgate.net

Table 2: Examples of Genes and Pathways Modulated by GHK

| Process/Pathway | Specific Genes/Effects | Cell/System Context | Source |

|---|---|---|---|

| Extracellular Matrix (ECM) Remodeling | Increased gene expression of MMP1 and MMP2; Increased TIMP1 expression. | Human Dermal Fibroblasts | nih.gov |

| Inflammation | Decreased TNF-alpha and IL-6 production through blocking NFκB activation. | Mouse Model (Acute Lung Injury) | nih.gov |

| Cell Cycle Regulation | Upregulation of multiple genes relevant to the cell cycle. | MCF7 and PC3 Cancer Cells | researchgate.net |

| DNA Repair | Modulation of various genes involved in DNA repair mechanisms. | MCF7 and PC3 Cancer Cells | researchgate.net |

| Angiogenesis | Upregulation of Vascular Endothelial Growth Factor (VEGFA). | SH-SY5Y Neuroblastoma Cells | frontiersin.org |

A remarkable aspect of GHK's activity is its ability to restore dysregulated gene networks towards a healthier state. wikipedia.org This has been observed in various models of disease and aging. For example, GHK was found to reverse the expression of approximately 70% of genes in a gene signature associated with metastasis-prone colon cancer. researchgate.net Similarly, in a model for Chronic Obstructive Pulmonary Disease (COPD), GHK shifted the gene expression profile of lung tissue from a state of destruction towards one of healthy remodeling. researchgate.net This restorative capacity suggests that GHK can counteract pathological gene expression patterns, promoting a return to cellular homeostasis.

Specific Gene Pathway Activation (e.g., Transforming Growth Factor Beta, Integrin Signaling)

The tripeptide Gly-His-Lys (GHK), particularly when complexed with copper (GHK-Cu), demonstrates a profound ability to modulate gene expression, effectively resetting the cellular genetic landscape towards a healthier state. mdpi.comnih.gov Research utilizing the Broad Institute's Connectivity Map, a comprehensive database of gene expression profiles, revealed that GHK can induce a significant change (50% or greater) in the expression of 31.2% of human genes. mdpi.compeptidesciences.com This broad-spectrum gene modulation underlies its diverse biological effects, from wound healing to anti-inflammatory actions. mdpi.comelliemd.com

Transforming Growth Factor Beta (TGF-β) Pathway: The TGF-β signaling pathway is a critical regulator of cell growth, differentiation, apoptosis, and homeostasis. cellsignal.comwikipedia.org Signaling is initiated when a TGF-β ligand binds to its type II receptor, which then recruits and phosphorylates a type I receptor. wikipedia.orgnih.gov This activated complex phosphorylates downstream proteins, primarily Smads, which then translocate to the nucleus to regulate target gene transcription. cellsignal.comnih.gov While TGF-β is essential for tissue repair, excessive signaling can lead to scar formation. Research indicates that GHK-Cu can modulate this pathway by reducing the secretion of TGF-β from fibroblasts, thereby helping to prevent the formation of scar tissue during the remodeling process. peptidesciences.com

Integrin Signaling Pathway: Integrins are cell surface receptors that mediate the connection between the extracellular matrix (ECM) and the cell's internal cytoskeleton. glycoforum.gr.jpthermofisher.com This interaction triggers "outside-in" signaling, influencing cell proliferation, shape, survival, and differentiation. glycoforum.gr.jpnih.gov The binding of ECM components to integrins can activate a cascade of intracellular signals, including the activation of focal adhesion kinase (FAK) and the Ras-ERK pathway. glycoforum.gr.jp GHK has been shown to influence this pathway directly. In dermal skin equivalents, GHK-Cu increased the expression of epidermal stem cell markers, including integrins, suggesting an enhancement of the proliferative potential of basal keratinocytes through the activation of integrin cellular pathways. nih.gov

The table below summarizes the gene-modulating effects of GHK based on connectivity map studies.

Table 1: Gene Expression Modulation by Gly-His-Lys (GHK)| Study Focus | Key Finding | Implication | Reference |

|---|---|---|---|

| General Gene Expression | GHK induces a ≥50% change in the expression of 31.2% of human genes. | Broad-spectrum regulatory activity on cellular processes. | mdpi.compeptidesciences.com |

| Metastatic Colon Cancer | GHK was one of only two compounds (out of 1309) that could significantly reverse the expression of 70% of genes overexpressed in an aggressive cancer form. | Potential to revert pathological gene expression to a healthier state. | mdpi.com |

| Chronic Obstructive Pulmonary Disease (COPD) | GHK reduced the expression of pro-inflammatory genes and restored the expression of repair genes in lung tissue. | Normalization of gene activity in diseased tissue. | mdpi.com |

| DNA Repair | GHK significantly increased the expression of 47 DNA repair genes while suppressing 5. | Enhancement of cellular repair mechanisms. | nih.gov |

Cellular Signaling Pathways and Biochemical Processes Influenced by Gly-His-Lys

GHK's influence extends to various cellular signaling pathways and biochemical processes that are fundamental to tissue maintenance and regeneration.

Stimulation of Cellular Growth and Differentiation

GHK is recognized as a growth-modulating peptide. fishersci.combroadpharm.com At nanomolar concentrations, it can elicit a range of responses in cell cultures, from stimulating growth and differentiation to, in some contexts, toxicity. fishersci.com Its primary function is often linked to its ability to modulate copper uptake into cells, a critical process for cellular metabolism. fishersci.comsigmaaldrich.com Studies have demonstrated that GHK can restore replicative vitality to fibroblasts that have been damaged by radiation therapy, indicating a profound effect on cell function and proliferation. nih.gov Furthermore, it has been shown to increase the "stemness" and proliferative potential of basal keratinocytes by upregulating the expression of markers such as integrins and p63. nih.gov

Regulation of Extracellular Matrix Components

A key aspect of GHK's biological activity is its role in regulating the synthesis and breakdown of the extracellular matrix (ECM), the non-cellular component within all tissues that provides structural and biochemical support.

Collagen is the main structural protein in the ECM, providing tensile strength to the skin. elliemd.com GHK-Cu has been shown to be a potent stimulator of collagen production. peptidesciences.comelliemd.com It acts on dermal fibroblasts, the primary cells responsible for producing the dermal matrix, by increasing the synthesis of both messenger RNA (mRNA) and protein for collagen. peptidesciences.comelliemd.com This action contributes to improved skin elasticity and firmness. elliemd.com Beyond simple synthesis, GHK is a key regulator of the broader process of dermal matrix remodeling. mdpi.com This involves not only the creation of new tissue components but also the removal of damaged proteins, ensuring a healthy and properly structured matrix. peptidesciences.comelliemd.com

Glycosaminoglycans (GAGs) are long, unbranched polysaccharides that are major components of the ECM, where they help to hydrate (B1144303) and support the tissue. GHK, particularly as GHK-Cu, stimulates both the synthesis and breakdown of GAGs. nih.gov Specific research using mRNA analysis has confirmed that GHK-Cu stimulates the production of several critical ECM components, including dermatan sulfate (B86663), chondroitin (B13769445) sulfate, and the small proteoglycan decorin. mdpi.compeptidesciences.com Decorin is particularly important as it helps to organize collagen fibrils, contributing to tissue quality and strength.

Modulation of Matrix Metalloproteinases and Their Inhibitors

The continuous remodeling of the ECM is a dynamic process controlled by a balance between synthesis and degradation. Matrix metalloproteinases (MMPs) are a family of enzymes responsible for degrading ECM proteins like collagen, while their activity is controlled by tissue inhibitors of metalloproteinases (TIMPs). GHK-Cu acts as a crucial regulator in this system by stimulating the expression of both MMPs and their inhibitors (TIMPs). mdpi.comelliemd.comnih.gov This dual action allows for the efficient removal of damaged or old matrix components while simultaneously promoting the formation of healthy new tissue, a hallmark of effective tissue regeneration and remodeling. peptidesciences.comelliemd.com

Table 2: GHK's Influence on Extracellular Matrix Components

| ECM Component/Process | Specific Action of GHK-Cu | Biological Outcome | Reference |

|---|---|---|---|

| Collagen | Increases mRNA and protein synthesis in dermal fibroblasts. | Enhanced skin firmness and elasticity, wound repair. | peptidesciences.comelliemd.com |

| Glycosaminoglycans (GAGs) | Stimulates production of dermatan sulfate and chondroitin sulfate. | Improved tissue hydration and support. | mdpi.com |

| Decorin | Stimulates production. | Better organization of collagen fibrils, improved tissue quality. | mdpi.compeptidesciences.com |

| Matrix Remodeling | Stimulates both metalloproteinases (MMPs) and their inhibitors (TIMPs). | Regulated removal of damaged proteins and formation of healthy tissue. | mdpi.compeptidesciences.comelliemd.comnih.gov |

Impact on Cytokine Secretion Profiles (e.g., Interleukin-6)

Gly-His-Lys, particularly when complexed with copper (GHK-Cu), has demonstrated notable anti-inflammatory properties by modulating the secretion of key cytokines. Cytokines are small proteins that are crucial in controlling the growth and activity of other immune system cells and blood cells. When the body is injured or has an infection, cytokines play a role in the inflammatory response.

Interleukin-6 (IL-6) is a pleiotropic cytokine with a central role in regulating inflammation. While it is essential for acute inflammatory responses and host defense, chronic or excessive production of IL-6 is implicated in the pathogenesis of various inflammatory diseases and can impede tissue repair, leading to scar formation. nih.gov

Research has shown that GHK and its copper complex can effectively reduce the secretion of the pro-inflammatory cytokine IL-6. nih.gov In studies involving normal human dermal fibroblasts, the copper complexes of GHK were found to decrease TNF-alpha-induced secretion of IL-6. nih.gov This suggests a potential role for GHK as a topical agent in managing inflammatory skin conditions. nih.gov

Further investigations into the anti-inflammatory activity of GHK-Cu have revealed its ability to suppress inflammatory cell infiltration and reduce the levels of both TNF-α and IL-6 in animal models of lung injury. nih.govlidsen.commdpi.com For instance, in mice with lipopolysaccharide-induced acute lung injury, GHK-Cu treatment attenuated histological damage and suppressed the infiltration of inflammatory cells into the lung tissue. mdpi.com This protective effect was associated with a decrease in the production of TNF-α and IL-6. nih.govmdpi.com The mechanism behind this is believed to involve the suppression of the NF-κB p65 and p38 MAPK signaling pathways, which are critical in the inflammatory response. nih.govlidsen.commdpi.com

The table below summarizes the observed effects of GHK on IL-6 secretion in different experimental models.

| Experimental Model | Cell/Tissue Type | Inducer of Inflammation | Effect of GHK/GHK-Cu on IL-6 | Reference |

| In vitro | Normal Human Dermal Fibroblasts | TNF-alpha | Decreased secretion | nih.gov |

| In vivo (mice) | Lung Tissue (Acute Lung Injury) | Lipopolysaccharide (LPS) | Decreased production | nih.govmdpi.com |

| In vivo (mice) | Lung Tissue (Bleomycin-induced fibrosis) | Bleomycin | Reduced levels | lidsen.com |

These findings highlight the potential of Gly-His-Lys to modulate the inflammatory environment by downregulating the expression of key pro-inflammatory cytokines like IL-6, thereby contributing to its protective and regenerative actions.

Influence on Cell Proliferation and Regenerative Capacity

One of the primary ways GHK exerts its regenerative effects is by stimulating the synthesis of essential extracellular matrix components. It has been shown to increase the production of collagen, elastin, and glycosaminoglycans, which are vital for maintaining the structural integrity and elasticity of tissues like the skin. nih.govnih.gov Studies have demonstrated that GHK can stimulate collagen synthesis in fibroblasts. nih.gov Furthermore, GHK modulates the activity of metalloproteinases and their inhibitors, which are enzymes responsible for the breakdown and remodeling of the extracellular matrix, a crucial process in wound healing. nih.gov

GHK's influence extends to various cell types. It supports the function of dermal fibroblasts, which are key cells in the skin regeneration process. nih.gov It also attracts immune and endothelial cells to the site of an injury, a critical step in initiating the healing cascade. nih.govresearchgate.net Research has shown that GHK can restore the replicative vitality of fibroblasts that have been affected by radiation therapy. nih.govresearchgate.net

The regenerative capacity of GHK is not limited to the skin. It has been shown to improve tissue repair in a variety of tissues including lung connective tissue, bone tissue, liver, and the gastrointestinal tract. nih.govsemanticscholar.orgresearchgate.net For example, in studies on lung fibroblasts from patients with Chronic Obstructive Pulmonary Disease (COPD), which have an impaired ability to restructure collagen, GHK treatment restored their function. nih.gov

Moreover, GHK has been found to enhance the proliferation and differentiation of various cell types, including keratinocytes and potentially even stem cells. nih.govlidsen.com It has been shown to increase the expression of integrins, which are cell adhesion molecules crucial for cell migration and tissue organization. nih.gov In the context of nerve regeneration, GHK has been observed to enhance the production of nerve growth factors and increase the rate of regeneration of myelinated nerve fibers. mdpi.com

The table below summarizes the effects of GHK on cell proliferation and regenerative processes.

| Cellular Process | Affected Cell/Tissue Type | Observed Effect of GHK/GHK-Cu | Reference |

| Extracellular Matrix Synthesis | Fibroblasts, Skin | Increased collagen, elastin, and glycosaminoglycan synthesis | nih.govnih.gov |

| Cell Proliferation | Fibroblasts, Keratinocytes | Increased proliferation and vitality | nih.govresearchgate.net |

| Cell Migration | Immune cells, Endothelial cells | Attraction to injury site | nih.govresearchgate.net |

| Tissue Remodeling | Lung Connective Tissue | Restored fibroblast function | nih.gov |

| Nerve Regeneration | Neurons | Enhanced nerve growth factor production and axon regeneration | mdpi.com |

In essence, Gly-His-Lys acts as a potent signaling molecule that orchestrates a complex series of events leading to enhanced cell proliferation and tissue regeneration, making it a significant compound in the field of regenerative medicine.

Biological Roles and Effects of Gly His Lys in Preclinical Models

Antioxidant Mechanisms of Gly-His-Lys

GHK demonstrates significant antioxidant capabilities through several distinct mechanisms. elliemd.commdpi.com These actions include neutralizing harmful free radicals, protecting cells from oxidative stress, and counteracting the damaging by-products of lipid peroxidation. elliemd.compeptidesciences.com

Lipid peroxidation, a process of oxidative degradation of lipids, results in the formation of toxic aldehydes that can damage cellular components. researchgate.net Studies have shown that Gly-His-Lys can effectively quench these harmful by-products. nih.govsigmaaldrich.com In particular, GHK has been reported to detoxify toxic products of lipid peroxidation such as acrolein and α,β-4-hydroxy-trans-2-nonenal (HNE). nih.govmdpi.com This action is crucial as these substances are implicated in the pathogenesis of several age-related conditions. nih.gov Furthermore, GHK-Cu has been shown to inhibit iron-catalyzed lipid peroxidation by blocking the release of free iron from ferritin, which can occur after tissue injury. nih.govpeptidesciences.com

Table 1: Effects of Gly-His-Lys on Lipid Peroxidation By-products

| By-product / Process | Observed Effect of GHK/GHK-Cu | Reference |

|---|---|---|

| α,β-4-hydroxy-trans-2-nonenal (HNE) | Quenched by GHK. | nih.gov |

| Acrolein | Quenched by GHK; formation effectively reduced. | nih.govmdpi.com |

| Iron-catalyzed Lipid Peroxidation | Inhibited by GHK-Cu, which prevents the release of Fe(II) from ferritin. | nih.govpeptidesciences.com |

| Gastric Mucosa Lipid Peroxidation | Reduced by 75% with GHK-Cu treatment in homogenates. | nih.gov |

Reactive Oxygen Species (ROS) are highly reactive chemicals formed from oxygen. An excess of ROS can lead to significant damage to cell structures, a state known as oxidative stress. nih.gov Research has demonstrated that Gly-His-Lys can directly reduce ROS levels. In a study using Caco-2 cells, GHK significantly diminished the increase in ROS levels induced by tert-butyl hydroperoxide. nih.gov Further analysis using electron spin resonance revealed that GHK is capable of diminishing the generation of specific ROS, namely hydroxyl radicals (·OH) and peroxyl radicals (ROO·). nih.gov Other studies corroborate that GHK and its copper complex can neutralize harmful free radicals and reduce ROS production. peptidesciences.compeptidesciences.comnih.gov

Table 2: Gly-His-Lys Activity on Reactive Oxygen Species (ROS)

| ROS Type | Experimental Model | Observed Effect of GHK | Reference |

|---|---|---|---|

| General ROS | Caco-2 cells treated with t-BOOH | Significantly reduced the increase in ROS levels. | nih.gov |

| Hydroxyl Radicals (·OH) | Electron Spin Resonance (ESR) method | Diminished generation. | nih.gov |

| Peroxyl Radicals (ROO·) | Electron Spin Resonance (ESR) method | Diminished generation. | nih.gov |

| Cu(2+)-induced ROS | In vitro cell models | Attenuated the increase in ROS. | nih.gov |

Protein glycation is a non-enzymatic reaction between sugars and proteins that can lead to the formation of advanced glycation end-products (AGEs). This process can impair protein function and contribute to aging and various pathologies. Research has identified that Gly-His-Lys possesses antiglycation properties. tandfonline.com It has been listed among the anti-inflammatory actions of the peptide, where it contributes to the suppression of protein glycation. tandfonline.com

Anti-inflammatory Properties of Gly-His-Lys

Gly-His-Lys and its copper complex exhibit notable anti-inflammatory effects, primarily by modulating the body's cytokine response to injury and inflammation. nih.govelliemd.compeptidesciences.com This modulation helps to calm inflammation, which can in turn enhance tissue repair processes. elliemd.com

Cytokines are small proteins that are crucial in controlling the growth and activity of other immune system cells and blood cells. Pro-inflammatory cytokines, when overproduced, can lead to chronic inflammation and tissue damage. scispace.com Studies have shown that GHK and GHK-Cu can decrease the secretion of key pro-inflammatory cytokines. nih.govpeptidesciences.com For example, in a study using normal human dermal fibroblasts, both GHK and its copper complex significantly decreased the secretion of Interleukin-6 (IL-6) that was stimulated by Tumor Necrosis Factor-alpha (TNF-α). scispace.comnih.gov IL-6 is a key mediator in various inflammatory processes, and its modulation by GHK points to a significant anti-inflammatory role. scispace.comnih.gov Other reports confirm that GHK-Cu reduces pro-inflammatory cytokines, including both TNF-α and IL-6, thereby modulating the body's immune response. elliemd.compeptidesciences.compeptidesciences.com

Table 3: Modulation of Pro-inflammatory Cytokines by Gly-His-Lys

| Cytokine | Experimental Model | Observed Effect of GHK/GHK-Cu | Reference |

|---|---|---|---|

| Interleukin-6 (IL-6) | Normal Human Dermal Fibroblasts (NHDF) | Decreased TNF-α-dependent secretion. | scispace.comnih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | General preclinical models | Suppressed by GHK-Cu. | peptidesciences.com |

Tissue Repair and Regeneration Research with Gly-His-Lys

The role of Gly-His-Lys in tissue repair and remodeling is one of its most extensively studied properties. nih.govtandfonline.com It is a naturally occurring molecule that is liberated from the extracellular matrix in response to injury and appears to orchestrate a wide range of regenerative processes. nih.govtandfonline.com

Research in various preclinical models has shown that GHK stimulates the synthesis of essential extracellular matrix components, including collagen and glycosaminoglycans. nih.govpeptidesciences.com This action helps to rebuild the structural framework of tissues. Furthermore, GHK-Cu has been found to increase the production of metalloproteinases and their inhibitors, which are enzymes critical for removing damaged tissue proteins and remodeling the matrix. peptidesciences.com

The peptide also promotes angiogenesis, the formation of new blood vessels, which is vital for supplying blood to damaged areas and supporting healing. nih.govnih.govelliemd.com It achieves this by increasing the expression of growth factors like vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF). nih.gov Additionally, GHK has been observed to support nerve outgrowth. nih.govnih.gov

In animal studies, GHK and its analogs have been shown to accelerate wound healing. nih.govresearchgate.net For instance, a study on skin wound regeneration in rats demonstrated that a GHK analog could alleviate the inflammatory reaction and promote regenerative processes, as evidenced by an increase in fibroblastic cells and macrophages and a decrease in granulocytes in the wound area. nih.gov Another study on infected skin wounds in rats found that a GHK analog significantly mitigated inflammation and facilitated healing. researchgate.net

Table 4: Summary of Gly-His-Lys Effects on Tissue Repair and Regeneration

| Regenerative Process | Specific Action of GHK/GHK-Cu | Reference |

|---|---|---|

| Extracellular Matrix Synthesis | Increases synthesis of collagen, elastin (B1584352), and glycosaminoglycans. | nih.govtandfonline.compeptidesciences.com |

| Tissue Remodeling | Stimulates production of metalloproteinases and anti-proteases. | peptidesciences.com |

| Angiogenesis (New Blood Vessel Growth) | Increases expression of VEGF and bFGF. | nih.govnih.gov |

| Nerve Outgrowth | Promotes nerve outgrowth. | nih.govnih.gov |

| Wound Healing (Animal Models) | Accelerates wound closure, reduces inflammation, increases fibroblasts and macrophages. | nih.govresearchgate.net |

Investigations in Wound Healing Processes

Extensive research in preclinical animal models has substantiated the wound-healing properties of GHK. nih.gov The peptide appears to exert its effects through multiple mechanisms, including promoting wound contraction, stimulating the formation of granular tissue, and increasing the activity of antioxidant enzymes. nih.gov

In rabbit models, GHK, particularly in its copper-bound form (GHK-Cu), has been shown to accelerate wound healing and enhance the formation of new blood vessels (angiogenesis). nih.govnih.gov Studies using collagen dressings incorporated with GHK on wounds in both healthy and diabetic rats demonstrated accelerated healing, better epithelialization, increased collagen synthesis, and activation of fibroblasts and mast cells. nih.gov In healthy rats, these GHK-incorporated collagen dressings led to a ninefold increase in collagen at the wound site. nih.gov

Further studies in rats with ischemic wounds revealed that GHK-Cu treatment resulted in faster healing and decreased concentrations of inflammatory markers like TNF-alpha and metalloproteinases 2 and 9. nih.gov In mice with scald wounds, liposome-encapsulated GHK-Cu was found to significantly shorten healing time, with enhanced angiogenesis observed in the burned skin. nih.gov The effectiveness of GHK has also been noted in improving the healing of pad wounds in dogs. nih.gov A modified version, Gly-His-Lys-D-Ala, was shown in rats to alleviate inflammatory reactions and promote regenerative processes in skin wounds. nih.gov

Summary of GHK Effects in Preclinical Wound Healing Models

| Model System | Observed Effects | Reference |

|---|---|---|

| Rabbits (experimental wounds) | Improved wound contraction, granular tissue formation, increased antioxidant enzyme activity, stimulated blood vessel growth. | nih.gov |

| Rats (healthy and diabetic) | Accelerated healing, increased collagen synthesis (9-fold), activation of fibroblasts and mast cells. | nih.gov |

| Rats (ischemic wounds) | Faster healing, decreased TNF-alpha and metalloproteinases. | nih.gov |

| Mice (scald wounds) | Wound healing time shortened to 14 days, enhanced angiogenesis. | nih.gov |

| Rats (burn wounds) | 84.61% wound healing observed with peptide-encapsulated polymer vs. 61.58% with polymer alone. | acs.org |

Restoration of Fibroblast Replicative Vitality

GHK has demonstrated a significant ability to modulate fibroblast activity, which is crucial for tissue repair and maintenance. It stimulates the synthesis and breakdown of collagen and glycosaminoglycans, key components of the extracellular matrix (ECM). nih.gov The peptide's influence extends to restoring vitality to fibroblasts that have been compromised, for instance, by radiation therapy. nih.gov

In laboratory settings, GHK has been shown to revert aged fibroblasts to a more youthful state. antpublisher.com Research on lung fibroblasts from aged mice (24 months old) indicated that GHK promotes their migration in a dose-dependent manner. antpublisher.com This suggests a potential to restore youthful phenotypes to senescent cells. antpublisher.com GHK is believed to facilitate the resolution of fibrosis by enhancing the removal of excess myofibroblasts and shifting the process from pathological collagen deposition to physiological collagen contraction. antpublisher.com

Furthermore, GHK has been found to increase the expression of p63 and PCNA, which are markers for stemness and cellular proliferation, respectively. antpublisher.com This action suggests GHK may enhance the regenerative potential of various cells by boosting their proliferative capacity. antpublisher.com In cultures of human dermal fibroblasts, GHK-Cu at nanomolar concentrations increased the production of elastin and collagen. nih.gov

Neuroprotective Research Involving Gly-His-Lys

GHK's biological activities extend to the nervous system, where it has been investigated for its neuroprotective properties. nih.gov The peptide is known to have regenerative and anti-inflammatory effects within the brain. Studies suggest it may serve as a therapeutic agent against age-associated neurodegeneration and cognitive decline. ebi.ac.uk

Studies in Alzheimer's Disease Models

Preclinical studies using mouse models of aging and Alzheimer's disease (AD) have shown promising results for GHK. In aged C57BL/6 mice, intranasal administration of GHK-Cu enhanced cognitive performance in spatial memory and learning tasks. nih.gov These mice also exhibited decreased markers of neuroinflammation and axonal damage compared to control groups. nih.gov

In the 5xFAD transgenic mouse model of Alzheimer's disease, treatment with intranasal GHK-Cu was found to delay cognitive impairment, reduce the formation of amyloid plaques, and lower inflammation levels in the frontal cortex and hippocampus. biorxiv.org These findings suggest that GHK targets multiple pathways implicated in the pathogenesis of AD. biorxiv.org Preliminary observations in middle-aged mice also show that GHK-Cu treatment leads to better performance in learning and memory tests and less severe neuropathology markers associated with aging.

Effects of GHK in Preclinical Alzheimer's and Aging Models

| Model | Key Findings | Reference |

|---|---|---|

| Aged C57BL/6 Mice | Enhanced cognitive performance, decreased neuroinflammatory and axonal damage markers. | nih.gov |

| 5xFAD Transgenic Mice (AD model) | Delayed cognitive impairment, reduced amyloid plaques, lowered inflammation in cortex and hippocampus. | biorxiv.org |

| Middle-Aged C57BL/6 Mice | Improved performance in learning and memory tests, less severe neuropathology markers. |

Neuroprotective Effects Against Amyloid-Beta-Induced Cellular Injury

Amyloid-beta (Aβ) peptides are central to the pathology of Alzheimer's disease, and their aggregation can induce significant stress and toxicity in neurons. nih.gov GHK has been investigated for its ability to counteract this damage. A peptidomimetic inhibitor based on GHK, known as P6, was found to interact with Aβ and prevent the formation of toxic oligomeric species and fibrillar aggregates, thereby protecting against DNA damage. nih.gov

GHK appears to regulate copper in the brain, which is significant because copper imbalance is linked to neurodegenerative diseases and can affect Aβ aggregation. peptidesciences.com By modulating copper levels, GHK may help prevent the aggregation of amyloid-beta. peptidesciences.com Furthermore, GHK has been shown to quench toxic by-products of lipid peroxidation, such as 4-hydroxy-trans-2-nonenal and acrolein, which are implicated in the pathogenesis of Alzheimer's disease. nih.gov In cell culture models, GHK also demonstrated the ability to alleviate hemin-induced apoptosis in SH-SY5Y cells, a model used to study intracerebral hemorrhage injury, which involves neuronal cell death. nih.gov

Comparative Analysis with Other Neuroprotective Peptides

The field of neuroprotective peptides includes several compounds that have been studied for their potential in combating neurodegenerative diseases. While direct comparative trials with GHK are not extensively documented, an analysis of their respective mechanisms provides context for GHK's activities.

BPC-157 and TB-500: These peptides are primarily known for their systemic healing and anti-inflammatory properties. peptidesciences.compeptidesciences.com BPC-157 enhances the expression of growth hormone receptors on fibroblasts, while TB-500 promotes cell migration and angiogenesis. peptidesciences.com GHK shares anti-inflammatory properties with both, reducing cytokines like TNF-α and IL-6, and its ability to scavenge free radicals offers a complementary protective mechanism. peptidesciences.compeptidesciences.com

KED and EDR Peptides: These tripeptides have been shown to prevent dendritic spine loss in in-vitro models of amyloid synaptotoxicity. mdpi.com The EDR peptide, in particular, has binding sites in the promoter regions of genes involved in AD pathogenesis, suggesting an epigenetic mechanism of action. mdpi.com GHK also functions at a genetic level, capable of up- and down-regulating thousands of genes to restore a healthier state, which represents a parallel, broad-spectrum approach to neuroprotection. nih.govnih.gov

Melanotan-1: Research in mouse models of AD indicates that Melanotan-1 can reduce amyloid-beta plaque levels and protect neurons, with its effects mediated through the MC4 receptor. peptidesciences.com This highlights a receptor-specific pathway, whereas GHK's neuroprotective effects appear to stem from a wider range of activities including antioxidant, anti-inflammatory, and gene-regulating actions. nih.gov

Other Investigated Biological Activities

Beyond its roles in wound healing and neuroprotection, GHK has been shown to possess a variety of other biological effects in preclinical models.

Anti-inflammatory and Antioxidant Effects: GHK demonstrates potent anti-inflammatory and antioxidant activities. nih.govresearchgate.net It has been shown to reduce the secretion of the pro-inflammatory cytokine IL-6 in human fibroblast cultures and decrease TNF-alpha levels. mdpi.comnih.gov In animal models of lung injury, GHK reduced inflammatory cell infiltration and the expression of TNF-α and IL-6. mdpi.com Its antioxidant action includes scavenging reactive carbonyl species and protecting cells from lethal UVB radiation. nih.gov In one study, GHK was shown to be more effective than superoxide (B77818) dismutase (SOD1) in blocking the copper-dependent oxidation of low-density lipoproteins. nih.gov Another investigation found GHK was more effective than carnosine and reduced glutathione (B108866) at diminishing hydroxyl radicals. nih.gov

Analgesic and Anxiolytic Effects: Studies in mice have indicated that GHK produces an analgesic (pain-relieving) effect. researchgate.net Research has also pointed to anti-anxiety and anti-aggression effects in animal models. researchgate.net

Hepatoprotective Mechanisms

The peptide Gly-His-Lys (GHK) has demonstrated notable protective and regenerative effects on liver tissue in a variety of preclinical settings, ranging from cell cultures to animal models. Its discovery was intrinsically linked to liver physiology; initial studies in 1973 found that GHK, as a component of human albumin, could induce older human liver tissue to synthesize proteins in a manner characteristic of younger tissue. drugbank.comlotilabs.comnih.govebi.ac.uk This foundational observation established GHK as a potential modulator of liver cell function and led to its designation as a "liver cell growth factor". sigmaaldrich.com

Subsequent research in cell culture models further elucidated its effects. Studies have shown that GHK promotes the survival of normal hepatocytes (liver cells) and can stimulate growth in cultured hepatoma (liver cancer) cells. mdpi.comnih.gov The mechanisms underlying these effects are believed to be linked to GHK's ability to modulate copper uptake into cells and its potent antioxidant and anti-inflammatory properties. sigmaaldrich.comresearchgate.net The peptide can quench toxic by-products generated during lipid peroxidation and protect cells from free radical damage, which are key processes in many forms of liver injury. nih.govsigmaaldrich.comresearchgate.net

A significant preclinical study provided direct evidence of its hepatoprotective action in an animal model of toxic liver injury. In this study, rats were subjected to liver damage using carbon tetrachloride, a well-established hepatotoxin. Administration of Gly-His-Lys was found to protect the functional activity of hepatocytes and correct immunological responses that were disrupted by the toxin. researchgate.netnih.gov Specifically, the peptide helped to raise the mitotic index of hepatocytes, indicating cellular regeneration, thereby protecting the liver from acute toxic damage. nih.gov

The table below summarizes key findings from preclinical research on the hepatoprotective effects of Gly-His-Lys.

| Preclinical Model | Key Findings | Observed Effects | Reference(s) |

| Ex Vivo Human Liver Tissue | Old liver tissue was induced to synthesize proteins like younger tissue. | Rejuvenating effect on cellular protein synthesis. | drugbank.comlotilabs.comnih.govebi.ac.uk |

| Cultured Normal and Neoplastic Liver Cells | Promoted survival of normal hepatocytes and growth of hepatoma cells. | Liver cell growth factor activity. | mdpi.comnih.gov |

| Rat Model of Carbon Tetrachloride-Induced Liver Damage | Protected hepatocyte functional activity and corrected immunological responsiveness. | Increased hepatocyte mitotic index, indicating regeneration; protective against acute toxic injury. | researchgate.netnih.gov |

| In Vitro Models | Quenched toxic by-products of lipid peroxidation; protected against dichloromethane (B109758) free radical damage. | Antioxidant and anti-inflammatory actions. | sigmaaldrich.comresearchgate.net |

Anxiolytic Effects

Beyond its regenerative capabilities, Gly-His-Lys has been shown to possess significant anxiolytic (anti-anxiety) properties in preclinical animal models. nih.gov These neurological effects highlight the peptide's ability to rapidly influence brain function and behavior. nih.gov

The primary evidence for its anxiolytic action comes from studies using the elevated plus-maze test in rats, a standard behavioral model for assessing anxiety. In these experiments, intraperitoneal administration of Gly-His-Lys resulted in clear, measurable anxiolytic effects. nih.govresearchgate.net The treated rats spent significantly more time in the exposed, open arms of the maze and less time in the enclosed, sheltered arms. nih.govresearchgate.net This behavioral shift is a well-accepted indicator of reduced anxiety, as anxious animals typically avoid open, unprotected spaces.

A notable aspect of this effect is its dose-dependency. The study tested doses of 0.5, 5, and 50 micrograms per kilogram (μg/kg). Interestingly, the most pronounced anxiolytic effect was observed at the lowest dose of 0.5 μg/kg. nih.govresearchgate.net The effect diminished as the dose increased, suggesting a complex regulatory role rather than a simple linear dose-response. nih.govresearchgate.net The onset of these effects was rapid, with behavioral changes being observed within 12 minutes of administration. nih.govnih.gov Further studies on structural analogs found that replacing the L-lysine with its stereoisomer D-lysine significantly weakened these neurotropic effects, indicating the stereospecificity of the peptide's action. nih.gov

The table below details the findings from the key preclinical study on the anxiolytic effects of Gly-His-Lys.

| Preclinical Model | Administration | Doses Tested | Key Behavioral Outcomes | Interpretation | Reference(s) |

| Male Rats in Elevated Plus-Maze Test | Intraperitoneal injection, 12 minutes before the test. | 0.5, 5, and 50 μg/kg | Increased time spent in open arms of the maze. Shortened time spent in closed arms of the maze. | Anxiolytic effect; reduction of fear and anxiety-like behavior. | nih.govnih.govresearchgate.net |

| Male Rats in Elevated Plus-Maze Test | Intraperitoneal injection. | 0.5 μg/kg | The most pronounced anxiolytic effect was observed at this dose. | The peptide's effect is dose-dependent and most effective at lower concentrations. | nih.govresearchgate.net |

Research Methodologies and Experimental Approaches in Gly His Lys Studies

The scientific investigation of the tripeptide Gly-His-Lys, commonly utilized as an acetate (B1210297) salt, involves a range of sophisticated experimental techniques. These methodologies are essential for synthesizing the peptide, characterizing its interactions, and evaluating its biological activity in controlled settings.

常见问题

Advanced Question

- Fibroblast proliferation : Human dermal fibroblasts cultured in DMEM + 10% FBS, treated with 1–10 nM GHK acetate, show increased collagen I synthesis (2–3 fold via ELISA) .

- Neuroprotection assays : SH-SY5Y neuronal cells exposed to Aβ42 oligomers + 5 µM GHK exhibit reduced apoptosis (Caspase-3 activity ↓40%) .

- Wound healing : Rat excisional wound models treated with GHK-Cu acetate (0.1 mg/mL) demonstrate enhanced decorin expression (qPCR) and matrix remodeling .

How does molecular network modeling predict the therapeutic potential of this compound in neurodegenerative diseases?

Advanced Question

CMap analysis of Alzheimer’s disease (AD) transcriptomes identified GHK acetate as a top candidate (enrichment score = −0.853), reversing dysregulated genes (APP, PSEN1) via modulation of Wnt/β-catenin and NF-κB pathways . Validation involves RNA-seq of GHK-treated AD patient-derived iPSCs to confirm rescue of synaptic plasticity markers (BDNF, SYN1) .

What analytical techniques confirm the purity and identity of this compound?

Basic Question

- HPLC : Retention time (e.g., 8.2 min on C18 column, 5–95% acetonitrile gradient).

- Mass spectrometry : ESI-MS confirms [M+H]⁺ at m/z 401.44 .

- Amino acid analysis : Post-hydrolysis (6 M HCl, 110°C, 24 hr) quantifies Gly:His:Lys molar ratios (1:1:1) .

What are the challenges in studying the pharmacokinetics of this compound?

Advanced Question

Key challenges include:

- Rapid degradation : Plasma half-life <30 min due to peptidase activity. Solutions: Use protease inhibitors (e.g., aprotinin) or D-amino acid substitutions .

- Bioavailability : Poor BBB penetration (logP = −2.1). Strategies: Nanoencapsulation in liposomes (size ~100 nm, ζ-potential +25 mV) .

- Detection limits : Sensitive LC-MS/MS methods (LOQ = 0.1 ng/mL) are required for tissue distribution studies .

How do researchers assess the anti-oxidative effects of this compound in experimental settings?

Advanced Question

- Lipid peroxidation assays : Measure malondialdehyde (MDA) levels in liver homogenates, showing 50% reduction at 10 µM GHK .

- DPPH radical scavenging : IC50 = 35 µM, comparable to Trolox .

- Superoxide dismutase (SOD) induction : GHK-Cu increases SOD activity 2-fold in keratinocytes via Nrf2 pathway activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。